1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde
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Overview
Description
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This particular compound features a fused benzene and pyridine ring system with a carbaldehyde group at the 7th position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivative . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline, which can be further modified to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup synthesis and its variants are often employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives .
Scientific Research Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally similar compound with a fused benzene and pyridine ring system.
Isoquinoline: Another similar compound with a different substitution pattern on the ring system.
Indole: A related heterocyclic compound with a fused benzene and pyrrole ring system
Uniqueness
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Its aldehyde group at the 7th position allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-5-4-9-3-2-8(7-13)6-10(9)11(12)14/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGSYIFMVOGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195781 |
Source
|
Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-32-0 |
Source
|
Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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